N-(2-ethoxyethyl)cyclooctanamine

Description

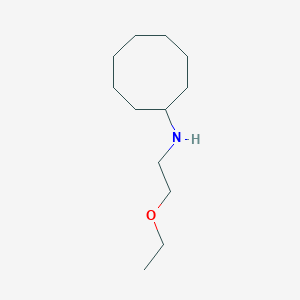

N-(2-Ethoxyethyl)cyclooctanamine is a secondary amine featuring a cyclooctane ring linked to an ethoxyethyl group (-CH2CH2OCH2CH3) via the nitrogen atom. Its molecular formula is C12H25NO, with a molecular weight of 199.34 g/mol (predicted).

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)cyclooctanamine |

InChI |

InChI=1S/C12H25NO/c1-2-14-11-10-13-12-8-6-4-3-5-7-9-12/h12-13H,2-11H2,1H3 |

InChI Key |

YXMCARJIXVUARC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1CCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)cyclooctanamine typically involves the reaction of cyclooctanamine with 2-ethoxyethyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are employed to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)cyclooctanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(2-ethoxyethyl)cyclooctanone.

Reduction: Formation of N-(2-ethoxyethyl)cyclooctylamine.

Substitution: Formation of various substituted cyclooctanamines depending on the reagents used.

Scientific Research Applications

N-(2-ethoxyethyl)cyclooctanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)cyclooctanamine involves its interaction with specific molecular targets. The ethoxyethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloalkaneamine Derivatives with Ether Substituents

N-(2-Methoxyethyl)cyclopentanamine hydrochloride

- Molecular Formula: C8H17NO·HCl

- Molecular Weight : 143.23 g/mol (base)

- Key Features: Smaller cyclopentane ring (vs. cyclooctane), reducing conformational flexibility. Methoxyethyl (-CH2CH2OCH3) group enhances water solubility compared to ethoxyethyl analogs, especially as a hydrochloride salt. Potential applications in drug development due to amine reactivity and salt stability .

Comparison with N-(2-Ethoxyethyl)cyclooctanamine

| Property | This compound | N-(2-Methoxyethyl)cyclopentanamine |

|---|---|---|

| Ring Size | 8-membered cyclooctane | 5-membered cyclopentane |

| Substituent | Ethoxyethyl (-OCH2CH2CH2CH3) | Methoxyethyl (-OCH2CH3) |

| Molecular Weight | 199.34 g/mol | 143.23 g/mol (base) |

| Solubility | Moderate lipophilicity | Higher water solubility (HCl salt) |

| Applications | Research-focused | Drug synthesis intermediates |

Cyclooctanamine Derivatives with Aromatic Substituents

N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine

- Molecular Formula : C18H25N3

- Molecular Weight : 283.42 g/mol

- Phenyl group with imidazole enhances π-π stacking and hydrogen-bonding interactions. Likely bioactive, with applications in enzyme inhibition or antimicrobial agents .

N-(4-Ethoxy-3-methoxybenzyl)cyclooctanamine

- Molecular Formula: C18H29NO2

- Molecular Weight : 291.43 g/mol

- Key Features :

Comparison with this compound

| Property | This compound | N-[3-(Imidazolylmethyl)phenyl]cyclooctanamine | N-(4-Ethoxy-3-methoxybenzyl)cyclooctanamine |

|---|---|---|---|

| Substituent | Aliphatic ether | Aromatic imidazole-phenyl | Aromatic ethoxy-methoxy benzyl |

| Molecular Weight | 199.34 g/mol | 283.42 g/mol | 291.43 g/mol |

| Bioactivity Potential | Moderate | High (heterocyclic interactions) | Moderate (hydrophobic interactions) |

| Applications | Solubility modifier | Antimicrobial/antifungal research | Receptor-targeted drug design |

Chloroethylamine Derivatives

2-Chloro-N,N-diethylethanamine

- Molecular Formula : C6H14ClN

- Molecular Weight : 135.64 g/mol

- Key Features :

Comparison with this compound

| Property | This compound | 2-Chloro-N,N-diethylethanamine |

|---|---|---|

| Reactivity | Low (ether stability) | High (alkylating agent) |

| Toxicity | Moderate (amine handling) | High (reactive chloride) |

| Applications | Medicinal chemistry | Chemical synthesis |

Biological Activity

N-(2-ethoxyethyl)cyclooctanamine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclooctane ring structure, which contributes to its unique chemical properties. The presence of the ethoxyethyl side chain enhances its lipophilicity, potentially affecting its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

- Enzyme Modulation : There is evidence that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : In animal models, this compound has shown potential antidepressant effects, possibly through modulation of serotonin and norepinephrine levels.

- Neuroprotective Properties : Studies have indicated that it may protect neuronal cells from oxidative stress, contributing to its potential therapeutic applications in neurodegenerative diseases.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Biological Activity | Model Used | Observed Effects |

|---|---|---|---|

| Study 1 | Antidepressant | Rat model | Reduced depressive behavior |

| Study 2 | Neuroprotection | Cell culture | Decreased oxidative stress markers |

| Study 3 | Enzyme inhibition | Enzymatic assay | Significant reduction in enzyme activity |

Case Studies

-

Case Study on Antidepressant Effects :

- In a controlled study with rodents, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), showing dose-dependent effects on behavior.

-

Case Study on Neuroprotection :

- A series of experiments demonstrated that this compound could protect neuronal cells against apoptosis induced by oxidative stress. The treatment led to a marked increase in cell viability compared to controls treated with oxidative agents alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.